![molecular formula C13H15FN4 B2815937 4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 940242-26-2](/img/structure/B2815937.png)
4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline” is a chemical compound with the CAS Number: 940242-26-2 . The IUPAC name for this compound is 4-fluoro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H15FN4 . The InChI Code is 1S/C13H15FN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.29 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel compounds within this chemical family often involves multistep synthetic routes, providing insights into their structural determination through various spectroscopic methods, including IR, NMR, and mass spectroscopy. These compounds have been synthesized and characterized for their potential applications in different fields of research, such as herbicidal activities and antimicrobial properties (Wang et al., 2006).
Biological Evaluation
- A significant focus has been on evaluating the biological activities of these compounds, including their herbicidal activities against specific plants and their potential as antimicrobial agents. Compounds within this family have shown moderate herbicidal activity and promising results in antibacterial and antifungal studies. For example, derivatives have been tested against a variety of pathogenic strains, revealing their potential as lead compounds for developing new antimicrobial agents (Panwar & Singh, 2011).
Anticancer Activity
- The anticancer activity of 1,2,4-triazolo[4,3-a]quinoline derivatives, a similar class of compounds, has been explored through the synthesis of urea derivatives, which were tested against human neuroblastoma and colon carcinoma cell lines. Some derivatives showed significant cytotoxicity, indicating the potential of these compounds in anticancer research (Reddy et al., 2015).
Antimicrotubule Agents
- Research into antimicrotubule agents has included the synthesis of compounds based on the triazolopyrimidine scaffold, showing moderate to potent antiproliferative activity against various cancer cell lines. These studies contribute to the understanding of the molecular mechanisms underlying their antiproliferative effects and highlight their potential in cancer therapy (Oliva et al., 2022).
Analgesic Properties
- The exploration of analgesic properties in this compound family has included the synthesis and evaluation of derivatives for their potential analgesic effects. Studies have indicated moderate analgesic activity for some compounds, contributing to the search for new pain management options (Demchenko et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (FTA) are the ion channels TRPV1 and TRPA1 . These channels play a crucial role in the sensation of pain and inflammation .
Mode of Action
FTA acts as a potent and selective inhibitor of the TRPV1 and TRPA1 ion channels . It inhibits the activity of these channels in both heterologous expression systems and native cells . The inhibition of these channels leads to a decrease in the sensation of pain and inflammation .
Result of Action
FTA’s inhibition of the TRPV1 and TRPA1 ion channels leads to a decrease in the sensation of pain and inflammation . This makes it a potential therapeutic agent for conditions involving chronic pain and inflammation .
properties
IUPAC Name |
4-fluoro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBFIMROWBQANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=C(C=CC(=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

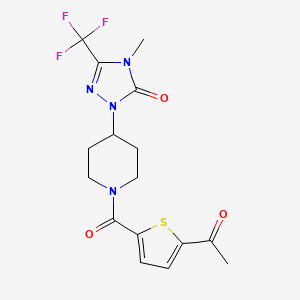
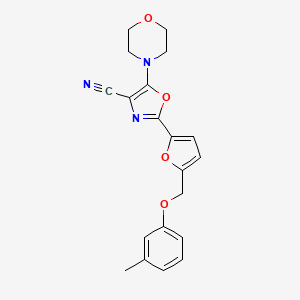
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2815859.png)
![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
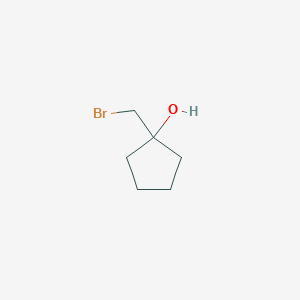

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)
![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)
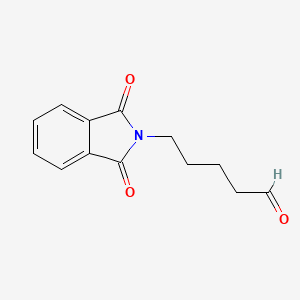


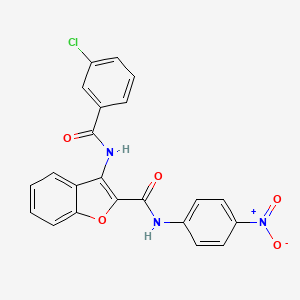
![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)